
Methyl 3-ethoxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate
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Overview
Description
Methyl 3-ethoxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C14H18O4 It is characterized by a cyclobutane ring substituted with an ethoxy group, a hydroxyphenyl group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethoxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with ethyl diazoacetate in the presence of a catalyst to form the cyclobutane ring. The resulting intermediate is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethoxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of the corresponding alcohol derivative.
Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-ethoxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-ethoxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-ethoxy-3-(4-methoxyphenyl)cyclobutane-1-carboxylate
- Methyl 3-ethoxy-3-(4-chlorophenyl)cyclobutane-1-carboxylate
- Methyl 3-ethoxy-3-(4-nitrophenyl)cyclobutane-1-carboxylate
Uniqueness
Methyl 3-ethoxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate is unique due to the presence of the hydroxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This functional group allows for additional interactions and modifications, making it a versatile compound in various research applications.
Biological Activity
Methyl 3-ethoxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse scientific literature.
The synthesis of this compound typically involves the cyclization of appropriate precursors. A common synthetic route includes the reaction of 4-hydroxybenzaldehyde with ethyl diazoacetate in the presence of a catalyst, followed by esterification with methanol to yield the final product. This method can be optimized for industrial production using continuous flow reactors and advanced purification techniques such as chromatography.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable properties. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. Preliminary studies suggest that this compound can scavenge free radicals effectively, thus providing a protective effect against oxidative damage.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Cytotoxicity Studies : A comparative analysis demonstrated that derivatives with electron-donating substituents showed increased cytotoxicity towards tumor cells while maintaining lower toxicity towards normal cells. This suggests a potential application in cancer therapy where selectivity towards cancerous cells is desired .
- Therapeutic Applications : The compound has been investigated for its potential use in drug development, particularly in targeting specific pathways involved in disease progression. Its structural features may allow it to act as a scaffold for further modifications aimed at enhancing efficacy and reducing side effects .
Data Table: Biological Activities Overview
Properties
IUPAC Name |
methyl 3-ethoxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-18-14(8-10(9-14)13(16)17-2)11-4-6-12(15)7-5-11/h4-7,10,15H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAQBEZXNVGHHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CC(C1)C(=O)OC)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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